molecular formula C17H23BrN2O2S B2909599 2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide CAS No. 2415570-50-0

2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2909599
CAS No.: 2415570-50-0
M. Wt: 399.35
InChI Key: OHVNNBFVGHECGW-UHFFFAOYSA-N
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Description

2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a complex organic compound characterized by the presence of a bromine atom, a benzamide group, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps. One common route starts with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the thiomorpholine ring through a series of nucleophilic substitution reactions. The final step involves the coupling of the thiomorpholine ring with the brominated benzamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogenated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the thiomorpholine ring play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to the presence of both a bromine atom and a thiomorpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2S/c18-15-4-2-1-3-14(15)16(21)19-13-17(5-9-22-10-6-17)20-7-11-23-12-8-20/h1-4H,5-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVNNBFVGHECGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2Br)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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